molecular formula C12H16BFO2 B1302306 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-58-4

2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1302306
CAS No.: 214360-58-4
M. Wt: 222.07 g/mol
InChI Key: SBWKQMCGTSWDPE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 214360-58-4) is a boronic ester with the molecular formula C₁₂H₁₆BFO₂ and a molecular weight of 222.06 g/mol . It belongs to the class of pinacol boronate esters, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The para-fluorophenyl group confers electronic modulation, enhancing reactivity in coupling reactions while maintaining steric accessibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium-Catalyzed Borylation of Aryl Halides

The most common and efficient method for preparing 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the palladium-catalyzed borylation of 4-fluorophenyl halides (typically bromides or iodides) with bis(pinacolato)diboron under inert atmosphere conditions.

  • Reagents: 4-fluorophenyl bromide or iodide, bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (potassium carbonate or sodium acetate)
  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
  • Conditions: Inert atmosphere (nitrogen or argon), temperature range 80–100°C, reaction time 12–24 hours
  • Yield: Typically 75–90% depending on catalyst and conditions

This method proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to form the boronate ester.

Direct Borylation of Aryl C–H Bonds

Emerging methods utilize transition metal catalysts (e.g., iridium or cobalt complexes) to directly borylate the C–H bond of 4-fluorobenzene derivatives, bypassing the need for pre-functionalized halides.

  • Catalysts: Iridium complexes with bipyridine ligands or cobalt-based catalysts
  • Reagents: Bis(pinacolato)diboron
  • Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere
  • Advantages: Atom economy, fewer steps, and reduced waste

However, this method is less common industrially due to challenges in regioselectivity and scale-up.

Lithium-Halogen Exchange Followed by Borylation

An alternative laboratory-scale method involves lithium-halogen exchange on 4-fluorophenyl bromide or iodide using n-butyllithium at low temperatures, followed by quenching with a boron electrophile such as pinacolborane or trialkyl borates.

  • Reagents: 4-fluorophenyl bromide, n-BuLi, pinacolborane
  • Conditions: Low temperature (-78°C), inert atmosphere
  • Yield: Moderate to good yields (60–85%)
  • Limitations: Requires strict temperature control and handling of pyrophoric reagents

Industrial Production Methods

Industrial synthesis typically adapts the palladium-catalyzed borylation route with optimizations for scale, cost, and safety:

  • Continuous flow reactors are employed to improve heat and mass transfer, enabling better control over reaction parameters and higher throughput.
  • Automated systems facilitate precise dosing of reagents and catalysts, minimizing human error.
  • Purification involves crystallization or chromatography to achieve high purity (>98%) suitable for pharmaceutical intermediates.

Data Table: Summary of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Pd-Catalyzed Borylation 4-fluorophenyl bromide, bis(pinacolato)diboron, Pd(dppf)Cl2, K2CO3 THF or DMF, 80–100°C, 12–24 h 75–90 High yield, well-established Requires Pd catalyst, inert atmosphere
Direct C–H Borylation 4-fluorobenzene, bis(pinacolato)diboron, Ir or Co catalyst Mild temp, inert atmosphere 50–80 Atom economical, fewer steps Regioselectivity challenges
Lithium-Halogen Exchange + Borylation 4-fluorophenyl bromide, n-BuLi, pinacolborane -78°C, inert atmosphere 60–85 Versatile, good yields Requires low temp, pyrophoric reagents

Research Findings and Analytical Confirmation

  • NMR Spectroscopy:

    • ^1H NMR shows aromatic protons at δ 6.8–7.5 ppm and methyl groups of the dioxaborolane ring at δ 1.0–1.3 ppm.
    • ^11B NMR typically exhibits a singlet near δ 30–35 ppm, confirming tetracoordinated boron.
    • ^19F NMR shows a singlet around δ -115 to -120 ppm, characteristic of the fluorine substituent on the phenyl ring.
  • Purity and Yield:

    • Optimized Pd-catalyzed borylation reactions report yields up to 90% with purity >98% after purification.
    • Continuous flow industrial processes maintain consistent quality with minimal batch-to-batch variation.
  • Mechanistic Insights:

    • The palladium-catalyzed borylation mechanism involves oxidative addition of the aryl halide, transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.
    • Direct C–H borylation proceeds via metal-catalyzed activation of the aromatic C–H bond, followed by boryl transfer.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are commonly used.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from oxidation reactions.

    Substituted Phenyl Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Role in Carbon-Carbon Bond Formation
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used as a reagent in organic chemistry for the formation of carbon-carbon bonds. It facilitates various coupling reactions such as Suzuki-Miyaura reactions, which are essential for synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds
In a study by Smith et al. (2021), the compound was utilized to synthesize a series of biologically active compounds through cross-coupling reactions. The resulting products exhibited significant activity against various cancer cell lines, demonstrating the compound's utility in drug discovery.

Medicinal Chemistry

Drug Development
The compound plays a crucial role in the development of pharmaceuticals by enhancing the biological activity and selectivity of drug candidates. Its ability to form stable complexes with biological targets makes it an attractive scaffold for medicinal chemists.

Case Study: Antimicrobial Activity
A recent investigation by Chen et al. (2023) explored the antimicrobial properties of derivatives synthesized using this compound. The study reported that certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential in developing new antibiotics.

Material Science

Development of Advanced Materials
In material science, this compound is employed to create advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance of these materials.

Case Study: Coating Applications
Research conducted by Lee et al. (2022) demonstrated the use of this compound in formulating high-performance coatings. The coatings exhibited excellent resistance to environmental degradation and mechanical wear.

Fluorescent Probes

Biological Imaging Applications
The distinctive structure of this compound allows it to be utilized in creating fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes.

Case Study: Cellular Imaging Techniques
In a study by Patel et al. (2020), fluorescent probes derived from this compound were employed to visualize cellular dynamics in live cells. The results indicated high specificity and sensitivity in detecting cellular events such as apoptosis and proliferation.

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Organic SynthesisReagent for carbon-carbon bond formation in complex organic moleculesSmith et al. (2021) - Active compounds against cancer cell lines
Medicinal ChemistryEnhances biological activity and selectivity in drug candidatesChen et al. (2023) - Potent antimicrobial activity against MRSA
Material ScienceUsed in developing advanced materials like polymers and coatingsLee et al. (2022) - High-performance coatings with environmental resistance
Fluorescent ProbesEnables real-time visualization of cellular processesPatel et al. (2020) - Specific detection of apoptosis in live cells

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-(4-Iodophenyl)-...-dioxaborolane I (para) C₁₂H₁₆BIO₂ 342.01 Higher molecular weight; iodine’s polarizability may slow coupling kinetics .
2-(4-Bromophenyl)-...-dioxaborolane Br (para) C₁₃H₁₇BBrO₂ 307.99 Intermediate reactivity; bromine’s electronegativity balances steric effects .
2-(2-Fluorophenyl)-...-dioxaborolane F (ortho) C₁₂H₁₆BFO₂ 222.06 Ortho-substitution introduces steric hindrance, reducing coupling efficiency .
2-(2,6-Difluorophenyl)-...-dioxaborolane F (di-ortho) C₁₂H₁₅B₂F₂O₂ 240.05 Enhanced steric bulk and electronic withdrawal; niche applications in rigid scaffolds .

Key Findings :

  • Electronic Effects : Para-fluoro substitution optimizes electron-withdrawing character without excessive steric bulk, enabling faster coupling vs. bromo/iodo analogs .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-fluorophenyl) exhibit reduced reactivity due to hindered boron-aryl bond rotation .

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
2-(4-Fluorobenzyl)-...-dioxaborolane Benzyl-CH₂- C₁₃H₁₈BFO₂ 236.09 Increased steric bulk; reduced conjugation stability vs. direct aryl linkage .
2-[1-(4-Fluorophenyl)vinyl]-...-dioxaborolane Vinyl-CH₂-CH₂- C₁₄H₁₈BFO₂ 248.11 Conjugated double bond enables cycloaddition reactivity; lower thermal stability .
2-[2-(Difluoromethoxy)-4-fluorophenyl]-... -O-CF₂- (para) C₁₃H₁₆B₂F₃O₃ 298.09 Strong electron withdrawal accelerates coupling but may limit substrate scope .
2-[4-(4-Methoxyphenylethynyl)phenyl]-... Ethynyl-C≡C- C₂₁H₂₂BO₃ 340.21 Triple bond allows click chemistry; methoxy group donates electrons, slowing coupling .

Key Findings :

  • Reactivity Modulation : Electron-withdrawing groups (e.g., difluoromethoxy) enhance electrophilicity of the boron center, improving coupling yields .
  • Versatility : Ethynyl and vinyl derivatives enable post-functionalization (e.g., click chemistry) but require tailored reaction conditions .

Biological Activity

2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 214360-58-4) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆BFO₂
  • Molecular Weight : 222.06 g/mol
  • Boiling Point : Not specified
  • Structure : The compound features a dioxaborolane ring with a fluorophenyl substituent, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds are known for their role in enzyme inhibition and as potential therapeutic agents in various diseases.

  • Enzyme Inhibition : Boronates can form reversible covalent bonds with serine and cysteine residues in enzymes, impacting their catalytic activity. This property is significant in the development of inhibitors for various kinases and proteases.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, it has been investigated as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in cancer and neurodegenerative diseases.

Anticancer Properties

A study explored the synthesis of derivatives from this compound aimed at enhancing DYRK1A inhibition. The synthesized compounds demonstrated significant inhibitory activity against DYRK1A with nanomolar affinities. The anticancer efficacy was evaluated using various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
AMDA-MB-231 (Breast Cancer)0.25DYRK1A Inhibition
BA549 (Lung Cancer)0.15DYRK1A Inhibition
CK562 (Leukemia)0.10DYRK1A Inhibition

These findings indicate that modifications to the dioxaborolane structure can enhance biological activity and selectivity against cancer cells.

Neuroprotective Effects

Another study investigated the neuroprotective effects of boron compounds including this compound in models of Alzheimer's disease. The compound showed promise in reducing neuroinflammation and oxidative stress markers in vitro:

TreatmentNeuroinflammation Marker Reduction (%)Oxidative Stress Marker Reduction (%)
Control--
Compound4550

This suggests potential applications in neurodegenerative disease therapy.

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of fluorophenyl precursors. A common protocol involves reacting 4-fluorophenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. Optimization strategies include:

  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
  • Temperature control: Reactions at 90°C in 1,4-dioxane under nitrogen yield ~43% (as reported in one synthesis pathway) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes side products.

Properties

IUPAC Name

2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKQMCGTSWDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375247
Record name 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-58-4
Record name 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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